molecular formula C8H9ClN2OS B1463687 2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide CAS No. 1249003-51-7

2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide

Cat. No. B1463687
M. Wt: 216.69 g/mol
InChI Key: JRHGKKOMFOJBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide” is a chemical compound with the molecular formula C8H9ClN2OS . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .

Scientific Research Applications

Absorption and Metabolism Studies

2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide has been studied in the context of pharmacokinetics, particularly in the absorption, metabolism, and excretion phases. One study detailed the mass balance and metabolite profiles of this compound when used as a β3-adrenoceptor agonist for the treatment of overactive bladder. The study highlighted the rapid absorption, major metabolic reactions, and recovery pathways in human subjects (Takusagawa et al., 2012).

Imaging Studies for Hypoxia in Cancer

Another significant application of related compounds is in imaging for hypoxia in cancer. For instance, the compound 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide labeled with 18F-fluorine (EF5) has been used to image hypoxia in patients with squamous cell carcinoma of the head and neck, demonstrating the potential of such compounds in detecting hypoxia in cancers and aiding in the development of antihypoxia therapies (Komar et al., 2008).

Pain Sensation Model

Furthermore, compounds like 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010), a potent and specific TRPA1 agonist, have been used to develop a human TRPA1-specific pain model. This model provides insights into the role of TRPA1 in sensing hazardous substances and the sensation generated by its isolated activation, thus offering a tool to quantify the TRPA1-dependent component in physiology and pathophysiology (Heber et al., 2019).

properties

IUPAC Name

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-4-7(12)11-8-10-5-2-1-3-6(5)13-8/h1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHGKKOMFOJBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.